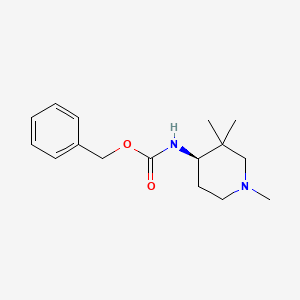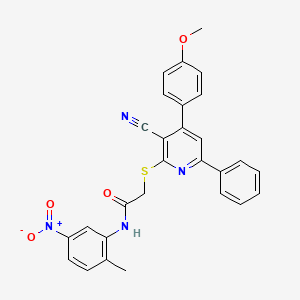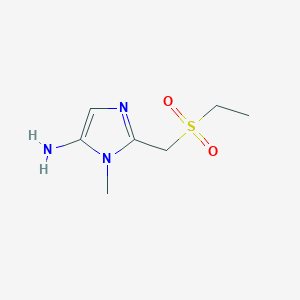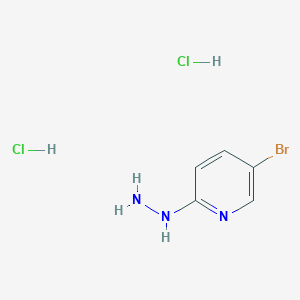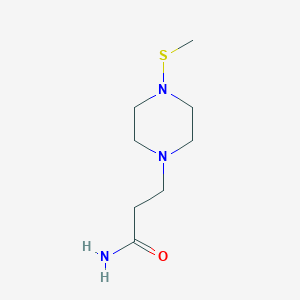
3-(4-(Methylthio)piperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von Piperazinderivaten, einschließlich 3-(4-(Methylthio)piperazin-1-yl)propanamid, kann durch verschiedene Verfahren erreicht werden. Ein gängiger Ansatz beinhaltet die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen . Eine weitere Methode umfasst die Ugi-Reaktion, die Ringöffnung von Aziridinen unter Einwirkung von N-Nucleophilen und die intermolekulare Cycloaddition von Alkinen, die Aminogruppen tragen .
Vorbereitungsmethoden
Die industrielle Produktion von Piperazinderivaten beinhaltet oft mehrstufige Verfahren, die hohe Ausbeuten und Reinheit gewährleisten. Diese Verfahren können die Verwendung von Festphasensynthese und photokatalytischer Synthese umfassen .
Analyse Chemischer Reaktionen
Reaktionstypen
3-(4-(Methylthio)piperazin-1-yl)propanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methylthiogruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Amidgruppe kann reduziert werden, um Amine zu bilden.
Substitution: Der Piperazinring kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile wie Alkylhalogenide für die Substitution .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen Sulfoxide, Sulfone, Amine und substituierte Piperazinderivate .
Wissenschaftliche Forschungsanwendungen
3-(4-(Methylthio)piperazin-1-yl)propanamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen und antiviralen Aktivitäten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-(Methylthio)piperazin-1-yl)propanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Beispielsweise kann es als Antagonist oder Agonist an bestimmten Neurotransmitterrezeptoren wirken und so Signaltransduktionswege und zelluläre Reaktionen beeinflussen .
Wirkmechanismus
The mechanism of action of 3-(4-(Methylthio)piperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Piperazinderivate wie:
Eindeutigkeit
3-(4-(Methylthio)piperazin-1-yl)propanamid ist aufgrund des Vorhandenseins der Methylthiogruppe einzigartig, die im Vergleich zu anderen Piperazinderivaten unterschiedliche chemische und biologische Eigenschaften verleihen kann .
Eigenschaften
Molekularformel |
C8H17N3OS |
|---|---|
Molekulargewicht |
203.31 g/mol |
IUPAC-Name |
3-(4-methylsulfanylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C8H17N3OS/c1-13-11-6-4-10(5-7-11)3-2-8(9)12/h2-7H2,1H3,(H2,9,12) |
InChI-Schlüssel |
FBWQCJPDEQWKNV-UHFFFAOYSA-N |
Kanonische SMILES |
CSN1CCN(CC1)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


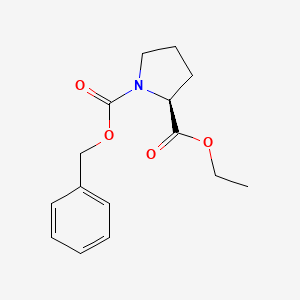
![2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11775876.png)
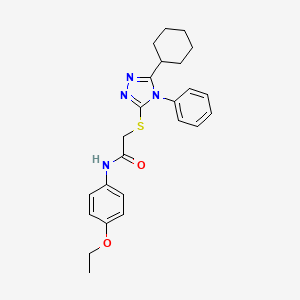
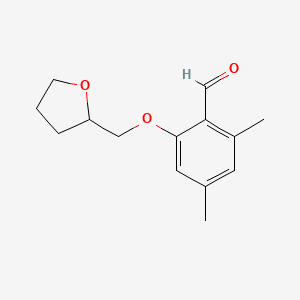
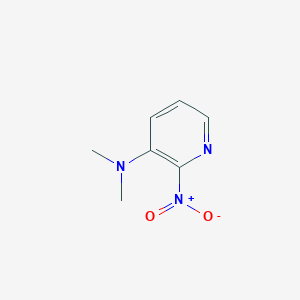
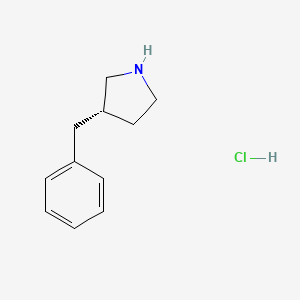
![4-Bromo-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775908.png)
